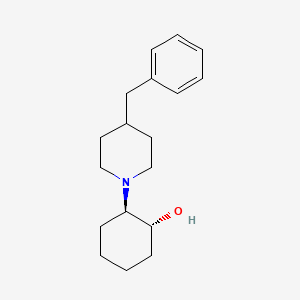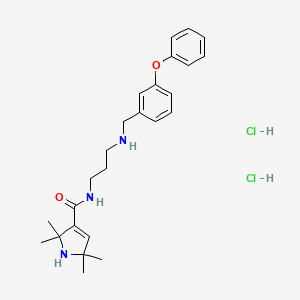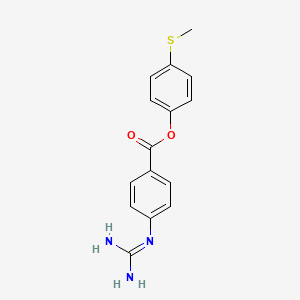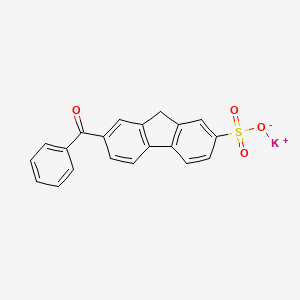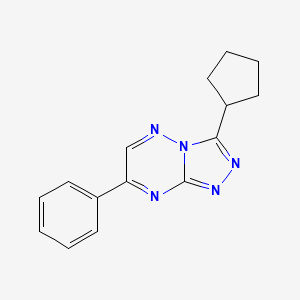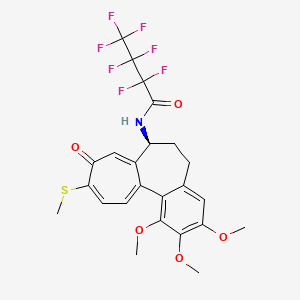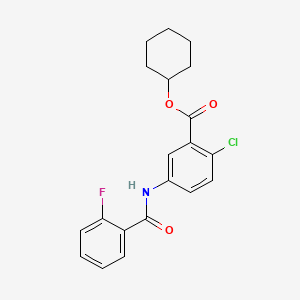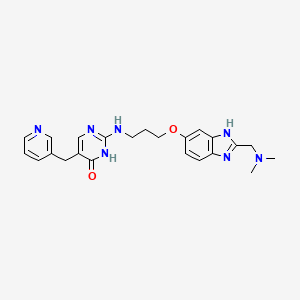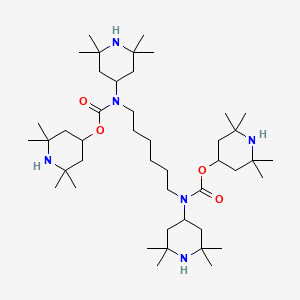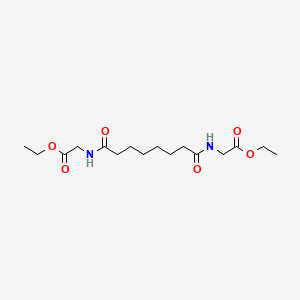
N,N'-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester is a chemical compound with the molecular formula C12H20N2O6 and a molecular weight of 288.3 g/mol . This compound is characterized by the presence of glycine units linked through a 1,8-dioxo-1,8-octanediyl bridge, with diethyl ester groups attached to the glycine residues. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester typically involves the reaction of glycine derivatives with a suitable dicarboxylic acid or its derivatives. One common method involves the use of glycine ethyl ester hydrochloride and suberic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pH regulation, and purification techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Amidation: The compound can react with amines to form amide bonds, which is useful in peptide synthesis.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Amidation: Amines (e.g., ethylamine) in the presence of coupling agents like EDCI or DCC.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Major Products Formed
Hydrolysis: Glycine and suberic acid derivatives.
Amidation: Amide-linked glycine derivatives.
Reduction: Hydroxyl-substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of bioactive peptides and drug delivery systems.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester involves its ability to form stable amide bonds and undergo hydrolysis and reduction reactions. These properties make it a versatile intermediate in organic synthesis and biochemical applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine: Lacks the diethyl ester groups, making it less reactive in esterification reactions.
N,N’-(1,8-Dioxo-1,8-octanediyl)bisalanine diethyl ester: Similar structure but with alanine residues instead of glycine, affecting its reactivity and applications.
Uniqueness
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester is unique due to its combination of glycine residues and diethyl ester groups, which provide a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and as an intermediate in the production of bioactive compounds .
Eigenschaften
CAS-Nummer |
93144-30-0 |
|---|---|
Molekularformel |
C16H28N2O6 |
Molekulargewicht |
344.40 g/mol |
IUPAC-Name |
ethyl 2-[[8-[(2-ethoxy-2-oxoethyl)amino]-8-oxooctanoyl]amino]acetate |
InChI |
InChI=1S/C16H28N2O6/c1-3-23-15(21)11-17-13(19)9-7-5-6-8-10-14(20)18-12-16(22)24-4-2/h3-12H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
JFJSAUZBEXMLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)CCCCCCC(=O)NCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


